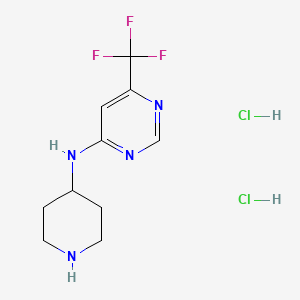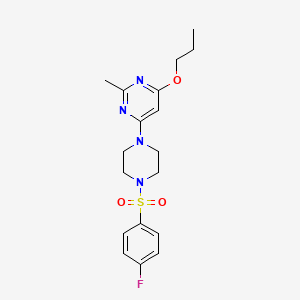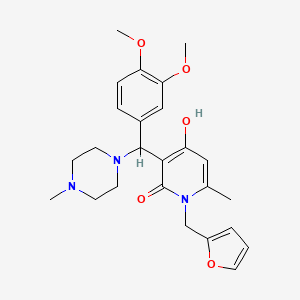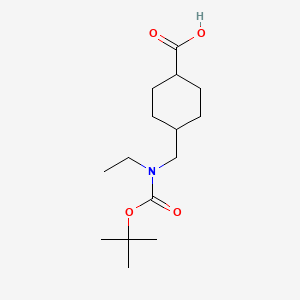![molecular formula C26H27N3O6S B2505747 N-(2,5-dimethoxyphenyl)-2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide CAS No. 899927-85-6](/img/no-structure.png)
N-(2,5-dimethoxyphenyl)-2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of DMPEA involves several steps. One key intermediate is 4-methoxyphenyl isocyanate , which plays a crucial role in constructing the thieno[2,3-d]pyrimidine ring system. Cyclotrimerization of 4-methoxyphenyl isocyanate using CO2-protected N-heterocyclic carbenes based on tetrahydropyrimidin-2-ylidenes has been reported . This reaction likely forms the core structure of DMPEA.
Molecular Structure Analysis
Scientific Research Applications
Synthesis and Structural Analysis
Compounds with complex structures, including pyrimidine and thienopyrimidine derivatives, are synthesized for various purposes, including the study of their chemical properties and potential biological activities. For example, the synthesis and structural analysis of pyrimidinone and oxazinone derivatives fused with thiophene rings have been explored for their antimicrobial properties (Hossan et al., 2012). Such research provides insights into the chemical behavior and potential applications of these compounds in pharmaceuticals.
Antimicrobial Activity
Thienopyrimidines and their derivatives have been studied for their antimicrobial activity. For instance, novel benzodifuranyl derivatives derived from visnaginone and khellinone were investigated for their anti-inflammatory and analgesic agents, showing potential as COX-2 inhibitors with significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020). This suggests that compounds with similar structures might be explored for their antimicrobial and anti-inflammatory properties.
Anticancer Research
The exploration of pyrimidine derivatives for anticancer activity is a significant area of research. For example, the synthesis and in vitro cytotoxic activity of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives were conducted to find new anticancer agents, showing growth inhibition against several cancer cell lines (Al-Sanea et al., 2020). This indicates the potential of pyrimidine-based compounds in anticancer research.
Enzyme Inhibition
Compounds featuring pyrimidine and thienopyrimidine structures are also researched for their enzyme inhibition properties, which can lead to various therapeutic applications. The potent dual thymidylate synthase and dihydrofolate reductase inhibitors based on thieno[2,3-d]pyrimidine antifolates highlight the relevance of these compounds in designing drugs targeting specific enzymes involved in cancer cell proliferation (Gangjee et al., 2008).
Future Directions
properties
CAS RN |
899927-85-6 |
|---|---|
Product Name |
N-(2,5-dimethoxyphenyl)-2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide |
Molecular Formula |
C26H27N3O6S |
Molecular Weight |
509.58 |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C26H27N3O6S/c1-6-35-18-9-7-17(8-10-18)29-24(31)23-15(2)16(3)36-25(23)28(26(29)32)14-22(30)27-20-13-19(33-4)11-12-21(20)34-5/h7-13H,6,14H2,1-5H3,(H,27,30) |
InChI Key |
RCFPHZMNVAPQLD-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC(=O)NC4=C(C=CC(=C4)OC)OC)SC(=C3C)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{7-[(4-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2505664.png)

![3-(1H-indol-3-yl)-2-{[(4-methoxyphenyl)methyl]amino}propan-1-ol](/img/structure/B2505670.png)
![N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)-2,6-dichlorobenzenesulfonamide](/img/structure/B2505672.png)



![N-butyl-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2505678.png)


![3-[1-(1,1-Dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile](/img/structure/B2505681.png)
![4-fluoro-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide](/img/structure/B2505684.png)
![4-[1-(2-Benzylsulfanylacetyl)azetidin-3-yl]piperazin-2-one](/img/structure/B2505686.png)
